molecular formula C16H24N2O B7492988 (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone

(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone

Katalognummer B7492988
Molekulargewicht: 260.37 g/mol
InChI-Schlüssel: POBDSUKAXBUGSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been developed for the treatment of non-small cell lung cancer (NSCLC). It has shown promising results in preclinical and clinical trials, and its unique chemical structure and mechanism of action make it an attractive candidate for further research.

Wirkmechanismus

The mechanism of action of (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone involves the inhibition of EGFR tyrosine kinase activity, which is a key driver of NSCLC growth and progression. (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone selectively targets mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR. This selective inhibition of mutant EGFR results in tumor cell death and tumor regression.
Biochemical and Physiological Effects
(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit EGFR phosphorylation and downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis. In addition, (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone has been shown to have favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone has several advantages and limitations for lab experiments. One advantage is its potent and selective activity against mutant forms of EGFR, which makes it an attractive candidate for studying EGFR signaling pathways and drug resistance mechanisms. However, one limitation is that (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone is a relatively new drug, and there may be limited information available on its effects on other cellular pathways and potential off-target effects.

Zukünftige Richtungen

There are several future directions for research on (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone. One direction is to further explore its mechanism of action and effects on other cellular pathways. Another direction is to investigate its potential use in combination with other drugs, such as immune checkpoint inhibitors or chemotherapy. Additionally, further clinical trials are needed to evaluate its efficacy and safety in different patient populations and treatment settings.

Synthesemethoden

The synthesis of (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone involves a series of chemical reactions, including the preparation of key intermediates and the final assembly of the molecule. The process typically starts with the synthesis of 2-methylcyclopropylamine, which is then reacted with 1-methyl-2-pyrrolidinone to form the corresponding azepanone intermediate. This intermediate is then reacted with a suitable ketone derivative to form the final product, (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone.

Wissenschaftliche Forschungsanwendungen

(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown potent activity against EGFR mutations, including the T790M mutation, which is a common cause of resistance to first-generation EGFR TKIs. In addition, (2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone has shown favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further clinical development.

Eigenschaften

IUPAC Name

(2-methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12-11-13(12)16(19)18-10-5-3-4-7-15(18)14-8-6-9-17(14)2/h6,8-9,12-13,15H,3-5,7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBDSUKAXBUGSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCCCCC2C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.